molecular formula C11H15Br B7893692 1-(4-Bromobutyl)-3-methylbenzene

1-(4-Bromobutyl)-3-methylbenzene

Cat. No.: B7893692
M. Wt: 227.14 g/mol
InChI Key: IXHKOSZPBLRFFG-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-3-methylbenzene is an organic compound characterized by a benzene ring substituted with a 4-bromobutyl group and a methyl group

Preparation Methods

The synthesis of 1-(4-Bromobutyl)-3-methylbenzene typically involves the alkylation of 3-methylbenzene (toluene) with 1,4-dibromobutane. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

1-(4-Bromobutyl)-3-methylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent used.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common reagents used in these reactions include sodium hydroxide (NaOH), potassium permanganate (KMnO4), and palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromobutyl)-3-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It may be used as a precursor in the synthesis of biologically active compounds for research in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-3-methylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromobutyl)-3-methylbenzene include other alkyl-substituted benzenes, such as 1-(4-Chlorobutyl)-3-methylbenzene and 1-(4-Bromobutyl)-2-methylbenzene These compounds share similar chemical properties but differ in their reactivity and applications due to the nature and position of the substituents on the benzene ring

Properties

IUPAC Name

1-(4-bromobutyl)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-10-5-4-7-11(9-10)6-2-3-8-12/h4-5,7,9H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHKOSZPBLRFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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